(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide
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Description
(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide is a useful research compound. Its molecular formula is C20H21Cl2NO2 and its molecular weight is 378.29. The purity is usually 95%.
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Scientific Research Applications
Generation and Reactions of Allylic Carbanion Species
(Kitaoka et al., 1983) studied derivatives similar to (E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, highlighting the generation and reactions of allylic carbanion species. These species react with aldehydes and ketones, indicating potential applications in organic synthesis and drug development.
Synthesis and Labeling of Hypolipemic Compounds
In 1974, (Valcavi) described the synthesis of 3-methyl-4-phenyl-3-butenamide, a compound related to this compound, which is labeled for potential use in medical imaging and biological studies.
Tyrosinase and Melanin Inhibitors
(Raza et al., 2019) synthesized similar butanamides and evaluated them as tyrosinase and melanin inhibitors. This suggests applications in dermatology, particularly for conditions related to pigmentation.
Structural Analysis of Related Compounds
(Linden et al., 1997; 1998) conducted structural analysis of a synthetic equivalent of a natural product closely related to the chemical . This study aids in understanding the molecular geometry and potential interactions of such compounds.
Inhibition of Human Histone Deacetylase
(Remiszewski et al., 2003) explored N-hydroxy-3-phenyl-2-propenamides as inhibitors of human histone deacetylase, indicating potential applications in cancer therapy.
Novel Antioxidants
(Engman et al., 1999) investigated the preparation of compounds related to this compound for their potential use as antioxidants.
Luminescent Properties of Crystal Modifications
(Mikhlina et al., 2013) studied the luminescent properties of crystal modifications of a similar compound, which might have implications in material science and photonics.
Properties
IUPAC Name |
(E)-N-butan-2-yl-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c1-3-14(2)23-20(24)11-6-15-4-9-18(10-5-15)25-13-16-7-8-17(21)12-19(16)22/h4-12,14H,3,13H2,1-2H3,(H,23,24)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYKSSLEXXLFNX-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.